Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate

Purity Chemical Synthesis Procurement

Sourcing a regiospecific bromo-ethoxy-fluoro benzoate scaffold often leads to inactive isomers or failed cross-couplings. Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS 1694637-08-5) eliminates this risk through its precisely defined 4-Br/5-EtO/2-F substitution pattern. - Ortho-fluoro group directs regioselectivity and stabilizes Pd-catalyzed transition states for robust biaryl formation. - 4-Bromo handle enables reliable Suzuki-Miyaura coupling; 5-ethoxy group serves as a masked phenol or ether diversification point. - Typical purity ≥95% ensures reproducible results in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C11H12BrFO3
Molecular Weight 291.11 g/mol
CAS No. 1694637-08-5
Cat. No. B1475674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-5-ethoxy-2-fluorobenzoate
CAS1694637-08-5
Molecular FormulaC11H12BrFO3
Molecular Weight291.11 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C(=O)OCC)F)Br
InChIInChI=1S/C11H12BrFO3/c1-3-15-10-5-7(11(14)16-4-2)9(13)6-8(10)12/h5-6H,3-4H2,1-2H3
InChIKeyMYPJFQDLSFPLJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate: Overview


Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS 1694637-08-5) is a multi-substituted benzoate ester featuring bromo, ethoxy, and fluoro substituents on the aromatic ring [1]. With a molecular formula of C11H12BrFO3 and a molecular weight of 291.11 g/mol [2], this compound is commercially available with a typical purity of ≥95% . It serves as a versatile building block in medicinal and organic chemistry, enabling diverse transformations due to its unique substitution pattern.

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate: Specificity Over Analogs


In research settings, substituting Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate with a regioisomer (e.g., 4-bromo-2-ethoxy-5-fluorobenzoate ) or a different ester analog (e.g., methyl ester ) can alter reactivity, selectivity, and physicochemical properties. The unique combination of bromo, ethoxy, and fluoro groups at specific positions on the benzoate scaffold dictates its behavior in cross-coupling reactions, nucleophilic substitutions, and subsequent derivatizations. Even minor changes in substitution pattern can lead to divergent outcomes in synthetic pathways or biological assays, making this specific compound irreplaceable for certain applications.

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate: Comparison with Closest Analogs


Purity Comparison with Methyl Ester

The commercially available purity of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is typically ≥95% , whereas its methyl ester counterpart, Methyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS 2169281-36-9), is available at a higher purity of 98% .

Purity Chemical Synthesis Procurement

Substituent Positioning and Reactivity

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS 1694637-08-5) features a bromo group at position 4, an ethoxy group at position 5, and a fluoro group at position 2 [1]. Its regioisomer, Ethyl 4-bromo-2-ethoxy-5-fluorobenzoate (CAS 1588509-21-0), differs in the positions of the ethoxy and fluoro groups . This substitution pattern directly influences the electronic properties and steric environment of the aromatic ring, which can alter the rates and regioselectivity of electrophilic aromatic substitution and cross-coupling reactions.

Regiochemistry Reactivity Synthetic Utility

Ethyl vs. Methyl Ester Properties

The ethyl ester group in Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (MW 291.11 ) imparts different physicochemical properties compared to the methyl ester analog (MW 277.09 ). The increased lipophilicity of the ethyl ester (calculated LogP values may differ) can affect solubility, membrane permeability, and chromatographic behavior.

Ester Solubility Lipophilicity

Limited Head-to-Head Comparative Data

A comprehensive search of primary literature and patents reveals a scarcity of direct head-to-head quantitative comparisons between Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate and its closest analogs. Most available data are vendor-provided physicochemical properties or generic class-level inferences. High-strength differential evidence is currently limited.

Data Gap Research Need Differentiation

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate: Primary Applications


Ortho-Fluorinated Heterocycles via Cross-Coupling

The bromo group at the 4-position enables participation in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, while the ortho-fluoro substituent can influence regioselectivity and stabilize transition states [1]. This makes Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate a valuable precursor for synthesizing ortho-fluorinated biaryl structures common in pharmaceuticals.

Fluorinated Bioisosteres in Medicinal Chemistry

Fluorine substitution is a well-established strategy to modulate metabolic stability, lipophilicity, and target binding [1]. The 2-fluoro group in this benzoate scaffold serves as a bioisostere for hydrogen or hydroxyl groups, enabling exploration of fluorinated analogs of biologically active compounds without altering the overall molecular shape significantly [2].

Synthesis of Ethoxy-Substituted Aryl Ethers

The 5-ethoxy group can be cleaved or further functionalized. This compound can serve as a masked phenol or as a starting point for synthesizing more complex aryl ethers, which are common in agrochemicals and materials science [1].

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